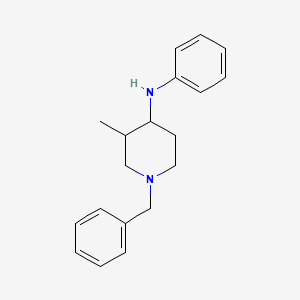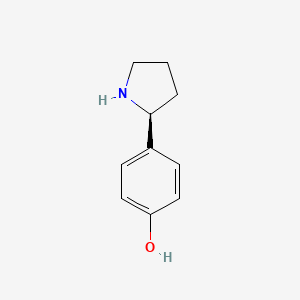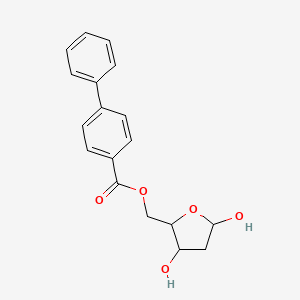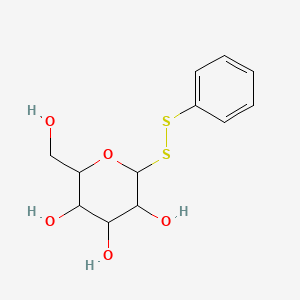![molecular formula C39H71ClO4 B12289834 [1-chloro-3-[(9E,12E)-octadeca-9,12-dienoyl]oxypropan-2-yl] octadecanoate](/img/structure/B12289834.png)
[1-chloro-3-[(9E,12E)-octadeca-9,12-dienoyl]oxypropan-2-yl] octadecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-chloro-3-[(9E,12E)-octadeca-9,12-dienoyl]oxypropan-2-yl] octadecanoate: is a complex organic compound that belongs to the class of esters It is characterized by the presence of a chlorinated glycerol backbone esterified with octadecanoic acid and octadeca-9,12-dienoic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-chloro-3-[(9E,12E)-octadeca-9,12-dienoyl]oxypropan-2-yl] octadecanoate typically involves the esterification of 1-chloro-2,3-propanediol with octadecanoic acid and octadeca-9,12-dienoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality and reduces the risk of side reactions .
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the unsaturated double bonds in the octadeca-9,12-dienoic acid moiety. Common oxidizing agents include potassium permanganate and ozone.
Reduction: : Reduction reactions can target the ester functional groups, converting them into alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents used for this purpose.
Substitution: : The chlorine atom in the glycerol backbone can be substituted with other nucleophiles, such as hydroxide ions or amines, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or ozone in a solvent like dichloromethane.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Aqueous sodium hydroxide or amines in an organic solvent like ethanol.
Major Products Formed
Oxidation: Formation of epoxides or diols from the unsaturated double bonds.
Reduction: Conversion of ester groups to primary or secondary alcohols.
Substitution: Formation of hydroxyl or amino derivatives.
科学的研究の応用
Chemistry: : The compound is used as a precursor in the synthesis of various complex molecules.
Biology: : In biological research, the compound is studied for its potential role in lipid metabolism and signaling pathways. It can be used to investigate the effects of esterified fatty acids on cellular processes .
Medicine: : The compound’s derivatives are explored for their potential therapeutic applications, including anti-inflammatory and anticancer properties. Researchers are investigating its ability to modulate biological pathways involved in disease progression .
Industry: : In the industrial sector, the compound is used in the formulation of specialty chemicals, such as surfactants and emulsifiers. Its unique properties make it suitable for applications in cosmetics, pharmaceuticals, and food additives .
作用機序
The mechanism of action of [1-chloro-3-[(9E,12E)-octadeca-9,12-dienoyl]oxypropan-2-yl] octadecanoate involves its interaction with cellular membranes and enzymes. The ester bonds can be hydrolyzed by esterases, releasing the fatty acid components, which can then participate in various metabolic pathways. The compound’s ability to modulate lipid signaling pathways is of particular interest in understanding its biological effects .
類似化合物との比較
Similar Compounds
- 1-chloro-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl octadecanoate
- 1-chloro-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl octadecanoate
Uniqueness
- The presence of the (9E,12E) configuration in the octadeca-9,12-dienoic acid moiety distinguishes it from its (9Z,12Z) and (9Z,12Z,15Z) counterparts. This configuration can influence the compound’s reactivity and interaction with biological targets.
- The chlorinated glycerol backbone provides unique chemical properties, allowing for diverse chemical modifications and applications .
特性
分子式 |
C39H71ClO4 |
|---|---|
分子量 |
639.4 g/mol |
IUPAC名 |
[1-chloro-3-[(9E,12E)-octadeca-9,12-dienoyl]oxypropan-2-yl] octadecanoate |
InChI |
InChI=1S/C39H71ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11,13,17,19,37H,3-10,12,14-16,18,20-36H2,1-2H3/b13-11+,19-17+ |
InChIキー |
FSIDKIWIEOGHHZ-GRAPOSQESA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCC/C=C/C/C=C/CCCCC)CCl |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCC=CCCCCC)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one](/img/structure/B12289754.png)

![(16-Acetyl-2,17-dimethyl-6-oxo-10-oxahexacyclo[10.7.0.02,8.03,5.09,11.013,17]nonadec-7-en-16-yl) acetate](/img/structure/B12289779.png)
![(S)-alpha-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-formyl-5-(hydroxymethyl)-1H-pyrrole-1-hexanoic Acid](/img/structure/B12289787.png)
![Benzyl 2-(Acetylamino)-2-deoxy-3-O-[3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranosyl]-alpha-D-galactopyranoside](/img/structure/B12289792.png)

![[R-(R*,R*)]-N-(2-Hydroxy-1-phenylethyl)-2-methylbutanamide](/img/structure/B12289804.png)



![2-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[(4-chloro-3-fluorophenyl)-hydroxymethyl]oxolane-3,4-diol](/img/structure/B12289833.png)

![6-[2-Carbamoyloxy-1-(2-chlorophenyl)ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12289851.png)
